4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a pyrazolopyridine derivative characterized by a fused pyrazole-pyridine core with distinct substituents:
- Difluoromethyl at position 4, enhancing metabolic stability and lipophilicity.
- 3,4-Dimethoxyphenyl at position 6, contributing to π-π stacking interactions and solubility.
- 4-Fluorophenyl at position 1, optimizing steric and electronic interactions with biological targets.
- Methyl at position 3, providing steric bulk without significantly increasing molecular weight.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c1-12-20-16(21(24)25)11-17(13-4-9-18(29-2)19(10-13)30-3)26-22(20)28(27-12)15-7-5-14(23)6-8-15/h4-11,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZONBBSMQYDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116075 | |
| Record name | 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011397-06-0 | |
| Record name | 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
This compound's structural features make it a candidate for various pharmacological applications:
- Antitumor Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. The presence of fluorine atoms enhances bioactivity, making such compounds effective against certain cancer cell lines .
- Histone Deacetylase Inhibition : The compound has been studied as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression and inducing cancer cell apoptosis .
- Antimicrobial Properties : Some derivatives of pyrazolo compounds show promising antimicrobial activity. The incorporation of specific substituents can enhance their efficacy against bacterial strains .
Optical Applications
The compound's unique electronic properties lend themselves to applications in optical technologies:
- Fluorescent Probes : Pyrazolo derivatives have been identified as effective fluorescent probes due to their tunable photophysical properties. This makes them suitable for biological imaging and sensing applications. Their solid-state emission intensities can be optimized through structural modifications, enhancing their utility in fluorescence-based assays .
Materials Science Applications
In materials science, the compound's characteristics can be exploited for developing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of pyrazolo compounds suggest potential applications in OLED technology. Their ability to emit light efficiently can be harnessed for creating more effective display technologies.
- Polymeric Materials : Incorporating this compound into polymer matrices could lead to materials with enhanced optical properties and thermal stability, making them suitable for various industrial applications.
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives similar to 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine showed significant cytotoxic effects on breast cancer cells, indicating the potential for development into therapeutic agents .
- Fluorescence Characteristics : Research highlighted the fluorescence efficiency of pyrazolo compounds under varying conditions, showing that specific substitutions can lead to improved quantum yields suitable for biological imaging applications .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
Position 4 Substituents :
- Difluoromethyl (target compound) balances metabolic stability and lipophilicity better than trifluoromethyl (higher electronegativity) or carboxylate (lower lipophilicity) .
- Trifluoromethyl groups (e.g., in and ) enhance electronic withdrawal but may reduce solubility .
Position 6 Aryl Groups :
- 3,4-Dimethoxyphenyl (target) improves solubility compared to phenyl () or 4-methylphenyl () due to methoxy’s polar nature .
- 3,5-Dimethoxyphenyl (APcK110) shows potent kinase inhibition, suggesting dimethoxy positioning is critical for target engagement .
Position 1 Aromatic Rings :
- 4-Fluorophenyl (target) is optimal for para-substitution effects compared to 2-fluorophenyl () or 4-bromophenyl (), which may alter steric interactions .
Key Insights:
- The target compound’s 3,4-dimethoxyphenyl and difluoromethyl groups may synergize for kinase inhibition, akin to APcK110’s dimethoxy-driven activity .
- Trifluoromethyl -containing analogues () exhibit broader antimicrobial activity but lack kinase specificity .
Physicochemical Properties
Table 3: Physicochemical Comparison
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized, particularly for introducing the difluoromethyl group?
- Methodological Answer : The difluoromethyl group can be introduced via fluorination reactions using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C). Ensure anhydrous conditions to prevent hydrolysis. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using ethyl acetate/hexane gradients. Reference fluorination protocols for pyridine derivatives .
- Key Considerations : Competing side reactions (e.g., over-fluorination) may occur; optimize stoichiometry and reaction time.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹⁹F NMR : To confirm fluorinated groups (e.g., difluoromethyl at δ -110 to -120 ppm) .
- X-ray crystallography : For absolute stereochemical confirmation if crystalline.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak).
Q. How does the solubility profile of this compound affect experimental design?
- Methodological Answer : The compound’s solubility is influenced by the 3,4-dimethoxyphenyl and fluorophenyl groups. Test solubility in DMSO (for stock solutions) and aqueous-organic mixtures (e.g., acetonitrile/water for HPLC). For biological assays, use <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : Regioselectivity is controlled by substituent electronic effects. For example, electron-donating groups (e.g., methoxy) on the phenyl ring direct cyclization to the 6-position. Use DFT calculations to predict reactive sites and validate with kinetic studies .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins. Focus on hydrophobic pockets accommodating the difluoromethyl and dimethoxyphenyl groups. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?
- Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the 3,4-dimethoxyphenyl group). Use variable-temperature NMR (VT-NMR) to confirm conformational exchange. Compare with analogous compounds in literature .
Q. What methodologies are recommended for studying metabolic stability in vitro?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
